molecular formula C8H8Cl2O5S B089668 Disul CAS No. 149-26-8

Disul

Cat. No.: B089668
CAS No.: 149-26-8
M. Wt: 287.12 g/mol
InChI Key: HJEINPVZRDJRBY-UHFFFAOYSA-N
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Description

Disul, also known as disulfide, is a compound containing a sulfur-sulfur bond, typically represented as R−S−S−R′. This functional group is significant in both organic and inorganic chemistry. Disulfides are commonly derived from thiol groups and play a crucial role in the structure and stability of proteins, particularly through the formation of disulfide bridges between cysteine residues. These bridges are essential for the tertiary and quaternary structures of proteins, contributing to their stability and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfides are generally synthesized through the oxidation of thiols. Common oxidizing agents include oxygen, hydrogen peroxide, iodine, and dimethyl sulfoxide. The reaction typically proceeds via the formation of sulfenic acid intermediates. For example, the oxidation of thiols (RSH) can be represented as:

2RSH+OxidantRSSR+Reduced Oxidant2 RSH + \text{Oxidant} \rightarrow RSSR + \text{Reduced Oxidant} 2RSH+Oxidant→RSSR+Reduced Oxidant

Industrial Production Methods: In industrial settings, disulfides are often produced using metal-containing catalysts or through electrochemical methods. The oxidative coupling of thiols is a prevalent method, where thiols are oxidized in the presence of catalysts such as transition metal complexes. Additionally, physical methods like photo- or microwave irradiation are employed to activate sulfur substrates, enhancing the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Disulfides undergo various chemical reactions, including:

    Oxidation: Disulfides can be further oxidized to form sulfoxides or sulfones.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Disulfides can participate in nucleophilic substitution reactions, where the sulfur-sulfur bond is cleaved, and new bonds are formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and dimethyl sulfoxide.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Nucleophiles such as thiolates or amines.

Major Products:

Scientific Research Applications

Disulfides have a wide range of applications in scientific research:

    Chemistry: Disulfides are used as intermediates in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Disulfide bonds are crucial for the stability and function of proteins. They are involved in protein folding and stability, playing a significant role in the structure of enzymes, antibodies, and other proteins.

    Medicine: Disulfides are explored for their potential therapeutic applications, including as anticancer and antiviral agents. They are also used in drug delivery systems and as components of pharmaceuticals.

    Industry: Disulfides are used in the production of rubber, as vulcanizing agents, and in the synthesis of various chemicals and materials .

Mechanism of Action

Disulfides can be compared with other sulfur-containing compounds such as thiols and sulfoxides:

    Thiols (RSH): Thiols contain a sulfur-hydrogen bond and can be oxidized to form disulfides. They are more reactive than disulfides and are commonly used as reducing agents.

    Sulfoxides (RSOR’): Sulfoxides contain a sulfur-oxygen bond and are typically formed by the oxidation of sulfides. They are more oxidized than disulfides and have different reactivity and applications.

Uniqueness of Disulfides: Disulfides are unique due to their ability to form reversible covalent bonds, which is essential for the dynamic regulation of protein structure and function. This property is not shared by thiols or sulfoxides, making disulfides particularly important in biological systems .

Comparison with Similar Compounds

  • Thiols (RSH)
  • Sulfoxides (RSOR’)
  • Sulfones (RSO2R’)
  • Thioethers (RSR’)

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEINPVZRDJRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041297
Record name 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149-26-8, 136-78-7
Record name Disul
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disul [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disul
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Record name DISUL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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